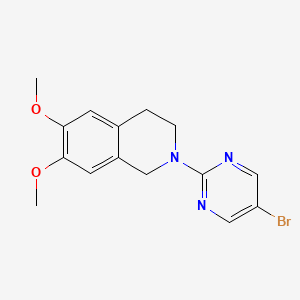![molecular formula C18H22N8 B12240306 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine](/img/structure/B12240306.png)
6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a purine base with a piperazine ring and a pyrimidine moiety, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling with the purine base. Common reagents used in these reactions include various alkylating agents, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing continuous flow reactors for large-scale synthesis. Purification techniques such as recrystallization and chromatography are also crucial in obtaining the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaI in acetone or other polar aprotic solvents.
Major Products
Scientific Research Applications
6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Uniqueness
Compared to similar compounds, 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine stands out due to its unique combination of a purine base with a piperazine and pyrimidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H22N8 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine |
InChI |
InChI=1S/C18H22N8/c1-12-9-14(23-16(22-12)13-3-4-13)25-5-7-26(8-6-25)18-15-17(19-10-20-18)21-11-24(15)2/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
OZTOXGNJHXNIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B12240226.png)

![5-(6-phenylpyridazin-3-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12240261.png)
![8-Methyl-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12240270.png)
![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12240278.png)
![5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240284.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12240287.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12240290.png)
![6-Fluoro-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12240295.png)
![2-cyclopropyl-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12240301.png)
![N-(1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12240314.png)
![2-(Methylsulfanyl)-4-(oxan-4-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12240320.png)
![4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B12240324.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B12240332.png)
